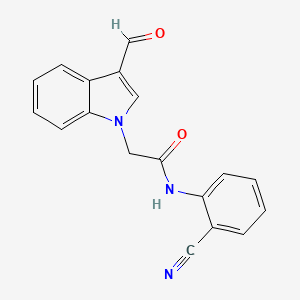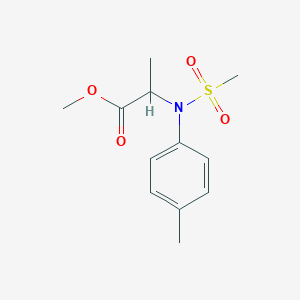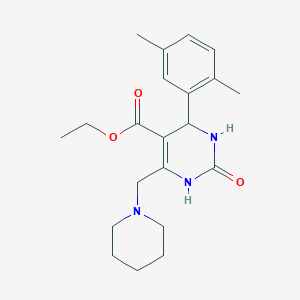![molecular formula C18H21NO5S B4185682 N-(3,5-dimethylphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4185682.png)
N-(3,5-dimethylphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine
Overview
Description
N-(3,5-dimethylphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine, commonly known as DMSG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSG is a glycine derivative that has been synthesized using various methods and has shown promising results in research studies.
Mechanism of Action
The exact mechanism of action of DMSG is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. DMSG has also been shown to modulate the expression of genes involved in these pathways.
Biochemical and Physiological Effects:
DMSG has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DMSG has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress. Additionally, DMSG has been shown to have anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using DMSG in lab experiments is its potential as a multi-targeted agent, as it can inhibit various enzymes and signaling pathways involved in inflammation and cancer progression. Additionally, DMSG has shown promising results in various animal models, indicating its potential as a therapeutic agent. However, one limitation of using DMSG in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on DMSG. One potential direction is to further investigate its potential as a neuroprotective agent, as it has shown promising results in animal models. Additionally, further studies could investigate the potential of DMSG as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Another potential direction is to optimize the synthesis method of DMSG to improve yield and purity. Overall, DMSG has shown promising results in various research studies and has potential for further investigation in various fields.
Scientific Research Applications
DMSG has been extensively studied for its applications in various research fields. It has shown potential as an anti-inflammatory agent, and studies have shown that it can inhibit the production of pro-inflammatory cytokines. DMSG has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, DMSG has been studied for its potential as a neuroprotective agent, with studies showing that it can protect neurons from oxidative stress.
properties
IUPAC Name |
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-12-5-6-16(24-4)17(10-12)25(22,23)19(11-18(20)21)15-8-13(2)7-14(3)9-15/h5-10H,11H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAJGRBEXJEIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)O)C2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-N-cyclohexyl-4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4185602.png)
![4-[(3-acetyl-7-ethyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B4185605.png)
![2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]-1-phenylethanone](/img/structure/B4185619.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide](/img/structure/B4185624.png)

![N-[2-(cyclohexylthio)ethyl]-2-(methylthio)benzamide](/img/structure/B4185644.png)
![methyl 11-(3-bromo-4-methylphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4185652.png)
![3-(4-methoxyphenyl)-1-(4-methylphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B4185654.png)
![N'-(2-fluorobenzoyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B4185662.png)

![1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B4185670.png)

![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B4185694.png)